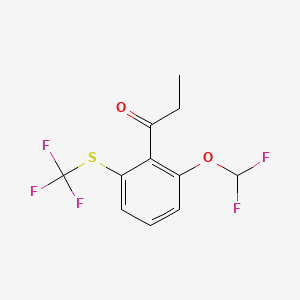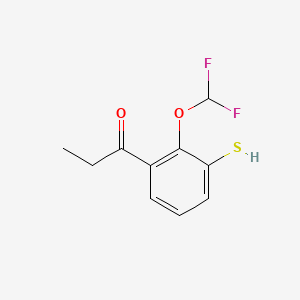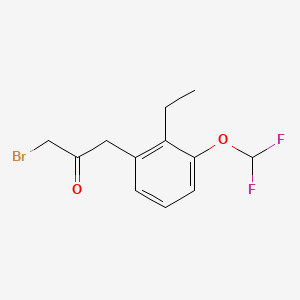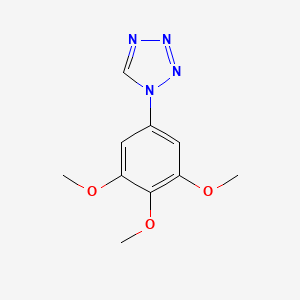
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is known for its unique structure, which includes a piperidine ring, a phenyl group, and a methyl ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester typically involves the esterification of carbonic acid with 1-methyl-4-phenyl-4-piperidinol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction conditions often include heating the reactants under reflux to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced purification methods like distillation and crystallization can also be employed to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester can undergo various chemical reactions, including:
Hydrolysis: This reaction involves the breaking of the ester bond in the presence of water, resulting in the formation of carbonic acid and 1-methyl-4-phenyl-4-piperidinol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used, with common reagents including hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
Hydrolysis: Carbonic acid and 1-methyl-4-phenyl-4-piperidinol.
Reduction: 1-methyl-4-phenyl-4-piperidinol.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mécanisme D'action
The mechanism of action of carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester involves its interaction with specific molecular targets in biological systems. The ester group can undergo hydrolysis to release active metabolites that interact with enzymes or receptors, modulating their activity. The piperidine ring and phenyl group contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-phenyl-4-piperidinol: This compound shares the piperidine and phenyl groups but lacks the ester functionality.
Ethyl 1-methyl-4-phenyl-4-piperidinyl ester: Similar structure with an ethyl ester group instead of a methyl ester group.
Uniqueness
Carbonic acid, methyl 1-methyl-4-phenyl-4-piperidinyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
101418-14-8 |
|---|---|
Formule moléculaire |
C14H19NO3 |
Poids moléculaire |
249.30 g/mol |
Nom IUPAC |
methyl (1-methyl-4-phenylpiperidin-4-yl) carbonate |
InChI |
InChI=1S/C14H19NO3/c1-15-10-8-14(9-11-15,18-13(16)17-2)12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3 |
Clé InChI |
GVBQMTUMAWWVQV-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(CC1)(C2=CC=CC=C2)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Tert-butyl 1-ethyl 8-oxo-3-azabicyclo[3.2.1]octane-1,3-dicarboxylate](/img/structure/B14065933.png)





![N-(3-chlorophenyl)-1-methyl-7-(4-morpholinylcarbonyl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B14065965.png)


![7-Chloro-4-ethynyl-1,4-dihydro-1-[(4-methylphenyl)sulfonyl]-2H-3,1-benzoxazin-2-one](/img/structure/B14065981.png)
![3-{[Bis(carboxymethyl)amino]methyl}-4,5-dihydroxybenzoic acid](/img/structure/B14065988.png)
